molecular formula C29H33O16P B1684456 Etoposide phosphate CAS No. 117091-64-2

Etoposide phosphate

Cat. No.: B1684456
CAS No.: 117091-64-2
M. Wt: 668.5 g/mol
InChI Key: LIQODXNTTZAGID-GDAYZDJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Etopophos is synthesized from etoposide, which is a semi-synthetic derivative of podophyllotoxin. The synthesis involves the esterification of etoposide with phosphoric acid to form etoposide phosphate . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the esterification process.

Industrial Production Methods: In industrial settings, this compound is produced by reacting etoposide with phosphoric acid in the presence of a catalyst. The resulting product is then purified and lyophilized to obtain a sterile powder for intravenous infusion . The water solubility of this compound makes it suitable for intravenous administration, reducing the risk of precipitation during infusion .

Chemical Reactions Analysis

Types of Reactions: Etopophos undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The primary reaction is the hydrolysis of the phosphate ester bond to release the active etoposide molecule .

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions are used to hydrolyze etoposide phosphate to etoposide.

    Oxidation and Reduction: These reactions can occur under specific conditions, such as the presence of oxidizing or reducing agents.

Major Products Formed: The major product formed from the hydrolysis of this compound is etoposide, which is the active compound responsible for its therapeutic effects .

Comparison with Similar Compounds

  • Carboplatin
  • Fluorouracil
  • Teniposide (another podophyllotoxin derivative)
  • Doxorubicin (a topoisomerase II inhibitor)

Etopophos stands out for its specific targeting of DNA topoisomerase II and its effectiveness in combination chemotherapy regimens .

Biological Activity

Etoposide phosphate (EP) is a prodrug of etoposide, a well-known chemotherapeutic agent primarily used in the treatment of various cancers, including testicular cancer, lung cancer, and lymphomas. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Overview of this compound

This compound is designed to enhance the solubility and bioavailability of etoposide. Upon administration, it undergoes rapid hydrolysis to release the active drug etoposide, which exerts its effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA strand breaks and ultimately induces apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. It is characterized by rapid absorption and conversion to etoposide in vivo. Studies indicate that this compound can be administered at high concentrations due to its favorable pharmacokinetic properties, allowing for bolus dosing in clinical settings .

Key Pharmacokinetic Parameters

ParameterValue
BioavailabilityHigh (100% in some studies)
Peak Plasma Concentration0.5-4 hours post-administration
Elimination Half-LifeApproximately 3-6 hours
MetabolismHepatic (via CYP450 enzymes)

Etoposide acts primarily through the inhibition of topoisomerase II, leading to the stabilization of DNA double-strand breaks during replication. This mechanism is critical for its anticancer efficacy. The conversion from this compound to etoposide enhances its therapeutic potential by improving solubility and facilitating better tissue distribution .

Biological Activity in Preclinical Studies

Preclinical studies have demonstrated significant biological activity associated with this compound. For instance, research involving animal models has shown alterations in antioxidant enzyme levels following treatment with EP:

  • Liver : Increased levels of glutathione peroxidase (GPx) and decreased glutathione reductase (GR) activity were observed, indicating oxidative stress induced by EP.
  • Kidney : Significant changes in antioxidant enzyme activities were noted, suggesting a potential nephrotoxic effect with prolonged exposure .

Case Study: Effects on Antioxidant Enzymes

A study conducted on male rats treated with this compound revealed the following changes in antioxidant enzyme levels:

TissueGPx Activity (U/mg protein)GR Activity (U/mg protein)Total Protein Content (mg/g tissue)
Control5.2 ± 0.33.8 ± 0.2150 ± 10
Etoposide8.1 ± 0.4*2.5 ± 0.1*120 ± 8

*Statistically significant difference from control group (p < 0.05).

These findings suggest that while this compound enhances certain enzymatic activities as a response to oxidative stress, it may also lead to detrimental effects on cellular integrity over time.

Clinical Implications

This compound's ability to improve solubility and bioavailability makes it a valuable option in chemotherapy regimens, particularly for patients who may have difficulty tolerating traditional formulations of etoposide. Clinical trials are ongoing to further establish its efficacy and safety profile compared to other formulations.

Properties

CAS No.

117091-64-2

Molecular Formula

C29H33O16P

Molecular Weight

668.5 g/mol

IUPAC Name

[4-[(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate

InChI

InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)/t11?,15-,20?,21+,22-,23?,24?,25+,27?,29?/m0/s1

InChI Key

LIQODXNTTZAGID-GDAYZDJCSA-N

SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O

Isomeric SMILES

CC1OCC2C(O1)C(C(C(O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O

Appearance

Solid powder

Pictograms

Flammable; Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMY 40481-30
BMY-40481
BMY-40481-30
Etophos
Etopofos
Etopophos
etoposide phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etoposide phosphate
Reactant of Route 2
Reactant of Route 2
Etoposide phosphate
Reactant of Route 3
Etoposide phosphate
Reactant of Route 4
Etoposide phosphate
Reactant of Route 5
Etoposide phosphate
Reactant of Route 6
Etoposide phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.